![molecular formula C19H22ClN5O3S B2559278 4-((4-氯苯基)(6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-羧酸乙酯](/img/structure/B2559278.png)
4-((4-氯苯基)(6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌嗪-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H22ClN5O3S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[(4-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
噻唑衍生物以其抗菌特性而闻名。该化合物中存在的噻唑并[3,2-b][1,2,4]三唑环系可能作为开发新型抗菌剂的支架。 这些药物可能对多种病原菌和真菌有效,从而解决日益严重的抗生素耐药性问题 .
抗癌活性
该化合物的结构复杂性表明其具有抗癌活性的潜力。噻唑衍生物因其抑制癌细胞增殖和诱导癌细胞凋亡的能力而受到研究。 可以研究该化合物对各种癌细胞系的疗效,从而促进新型化疗药物的开发 .
神经保护作用
含有噻唑和三唑部分的化合物已被证明具有神经保护作用。 它们可能对阿尔茨海默病和帕金森病等神经退行性疾病提供治疗潜力,通过保护神经元免受损伤并减少脑部炎症 .
抗炎特性
噻唑衍生物的抗炎特性使其成为治疗慢性炎症性疾病的候选药物。 通过调节炎症通路,该化合物可用于开发减轻关节炎和炎症性肠病等疾病症状的药物 .
抗病毒剂
噻唑衍生物已被鉴定具有抗HIV活性。 可以研究该化合物抑制病毒复制的潜力,这对于持续对抗HIV/AIDS和其他病毒感染非常有价值 .
降压作用
一些噻唑衍生物表现出降压活性,这对于控制高血压可能是有益的。 对该化合物的研究可能导致高血压的新疗法,有助于降低患心脏病和中风的风险 .
属性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLJQMQODZMDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)
![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)

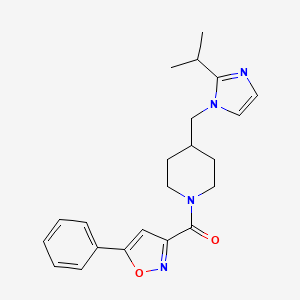
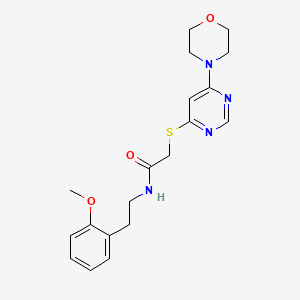

![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)
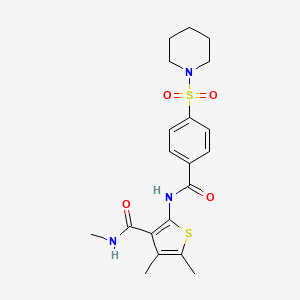
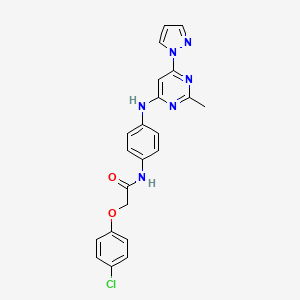
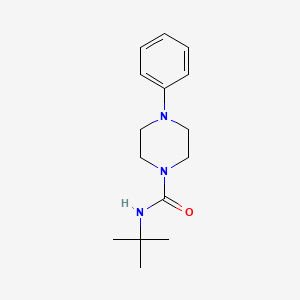
![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2559214.png)
![1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2559215.png)
